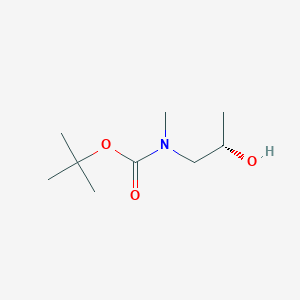

(S)-tert-Butyl (2-hydroxypropyl)(méthyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate is a chemical compound with the molecular formula C9H19NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its tert-butyl group, hydroxypropyl group, and methylcarbamate moiety, which contribute to its unique chemical properties.

Applications De Recherche Scientifique

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Mécanisme D'action

Target of Action

The compound “(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate” is structurally similar to other compounds such as Bethanechol and Hydroxypropyl Methylcellulose . Bethanechol is a muscarinic agonist and Hydroxypropyl Methylcellulose is used as an excipient

Mode of Action

Based on its structural similarity to bethanechol, it might interact with muscarinic receptors . Bethanechol is selective for muscarinic receptors and has little to no impact on nicotinic receptors . The charged quaternary amine in the structure of bethanechol prevents it from crossing the blood-brain barrier which minimizes central nervous system related adverse effects .

Biochemical Pathways

For instance, Bethanechol, a muscarinic agonist, is known to stimulate the parasympathetic nervous system .

Pharmacokinetics

The duration of action of a typical oral dose of bethanechol is around 1 hour while higher doses (300-400 mg) may be effective for up to 6 hours . Subcutaneously administered Bethanechol produces effects more rapidly after 5-15 minutes with maximum effectiveness achieved after 15-30 minutes .

Result of Action

Based on its structural similarity to bethanechol, it might stimulate the parasympathetic nervous system, which could lead to various physiological effects .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and efficacy. For instance, the rheological properties of Hydroxypropyl Methyl Cellulose, a compound with a similar structure, were found to change with different molecular mass and concentrations .

Analyse Biochimique

Biochemical Properties

Carbamate compounds are known to interact with various enzymes and proteins . For instance, carbamate-locked nucleic acid oligonucleotides have shown potential in antisense applications .

Cellular Effects

Related compounds such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) have been shown to influence cellular functions, including the reduction of cholesterol levels in cells .

Molecular Mechanism

Carbamate compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds like hydroxypropyl methylcellulose acetate succinate (HPMCAS) have been shown to maintain drugs in a super-saturated condition, inhibiting precipitation and increasing dissolution rates .

Metabolic Pathways

Carbamate compounds are known to be involved in various metabolic pathways .

Transport and Distribution

Related compounds like HP-β-CD have been shown to enter cells and localize within endosomes .

Subcellular Localization

Related compounds like HP-β-CD have been shown to localize within endosomes after internalization .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with (S)-2-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reaction time, to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base, such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxypropyl group .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the hydroxypropyl group.

tert-Butyl carbamate: Lacks both the hydroxypropyl and methyl groups.

N-tert-Butoxycarbonylhydroxylamine: Contains a hydroxylamine group instead of a hydroxypropyl group.

Uniqueness

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate is unique due to the presence of both the hydroxypropyl and methylcarbamate groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-2-hydroxypropyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQKPIPQWREQCV-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN(C)C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2360863.png)

![3-[[(1S,2S)-1,2-Diphenyl-2-(dimethylamino)ethyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/new.no-structure.jpg)

![8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2360867.png)

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone](/img/structure/B2360875.png)

![N-[(oxiran-2-yl)methyl]naphthalen-1-amine](/img/structure/B2360876.png)